molecular formula C10H11ClN2O2 B2400477 [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine CAS No. 32989-56-3

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine

Cat. No.: B2400477
CAS No.: 32989-56-3
M. Wt: 226.66
InChI Key: LCZWNRSELOSSFW-AATRIKPKSA-N
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Description

Key Features:

  • Double Bond Geometry : The ethenyl group adopts an E (trans) configuration, confirmed by the "/" notation in the SMILES string. This arrangement positions the dimethylamino and nitrophenyl groups on opposite sides of the double bond (Figure 1).
  • Planarity : Conjugation between the ethenyl π-system, nitro group, and aromatic ring creates partial planarity, stabilizing the molecule through resonance.
  • Torsional Angles : The dimethylamino group introduces slight non-planarity due to steric interactions between methyl groups and the adjacent substituents.

Table 1: Selected Bond Lengths and Angles

Bond/Angle Value (Å/°) Source
C=C (ethenyl) 1.34
C-N (nitro) 1.47
C-Cl 1.73
C-N (dimethylamino) 1.45
∠C-C=C (ethenyl) 124°

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, computational and comparative studies provide insights:

  • Hypothetical Packing : Analogous nitrophenyl derivatives (e.g., 4-nitrostilbene) exhibit monoclinic crystal systems with π-π stacking between aromatic rings.
  • Conformational Preferences : The nitro group’s ortho position relative to the ethenyl linkage minimizes steric clash with the chlorine atom, favoring a coplanar arrangement between the phenyl ring and ethenyl group.
  • Intermolecular Interactions : Predicted weak C-H···O hydrogen bonds between nitro oxygen and adjacent methyl groups may influence solid-state packing.

Figure 1: Predicted Molecular Conformation

       O₂N  
        |  
Cl—C₆H₃—CH=CH—N(CH₃)₂  
          (E-configuration)  

Comparative Structural Analysis with Analogous Nitrophenyl Derivatives

Table 2: Structural Comparison with Analogues

Compound Key Differences Structural Impact Source
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate Replaces ethenyl-dimethylamino with malonate ester Reduced conjugation; increased steric bulk
trans-β-Dimethylamino-2-nitrostyrene Nitro at 2-position on styrene backbone Similar conjugation but altered dipole
4-Nitrostilbene Lacks chloro and dimethylamino groups Higher symmetry; stronger π-π stacking

Key Observations:

  • Electron-Withdrawing Effects : The chloro and nitro groups synergistically reduce electron density on the phenyl ring, enhancing polarization compared to non-chlorinated analogues.
  • Steric Influence : The dimethylamino group introduces steric hindrance absent in simpler stilbene derivatives, potentially limiting rotational freedom.
  • Conjugation Pathways : The ethenyl bridge facilitates extended conjugation, distinguishing it from malonate derivatives with saturated spacers.

Properties

IUPAC Name

(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZWNRSELOSSFW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The primary synthetic route involves the reaction of 4-chloro-2-nitrobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. This method leverages the nucleophilic properties of dimethylamine, generated in situ from DMF-DMA, to form the enamine structure. The reaction proceeds via a two-step mechanism:

  • Imine Formation : The aldehyde group of 4-chloro-2-nitrobenzaldehyde reacts with dimethylamine to form an imine intermediate.
  • Dehydration : Acidic or thermal conditions facilitate dehydration, yielding the conjugated ethenyl group with exclusive E-configuration due to steric and electronic stabilization.

Typical Reaction Conditions

Parameter Value/Description
Solvent Anhydrous toluene or DMF
Temperature 80–100°C
Reaction Time 4–6 hours
Catalyst Potassium carbonate (K₂CO₃)
Yield 65–75%

Alternative Amine Sources

While DMF-DMA is standard, other dimethylamine sources like dimethylamine hydrochloride or dimethylamine gas dissolved in aprotic solvents have been explored. These methods require stringent moisture control to prevent hydrolysis but offer cost advantages in industrial settings.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance heat and mass transfer, reducing side reactions such as nitro-group reduction or isomerization. Key parameters for optimization include:

  • Residence Time : 10–15 minutes at 120°C.
  • Pressure : 2–3 bar to maintain solvent stability.
  • Catalyst Loading : 0.5–1.0 mol% palladium on carbon (Pd/C) to suppress byproducts.

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Using ethyl acetate and water to remove unreacted aldehyde.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) to isolate the E-isomer.
  • Recrystallization : Ethanol/water mixtures yield >99% purity.

Mechanistic Insights and Stereochemical Control

Role of Electron-Withdrawing Groups

The nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions of the phenyl ring exert strong electron-withdrawing effects, polarizing the aldehyde carbonyl and accelerating nucleophilic attack by dimethylamine. Computational studies suggest the nitro group’s resonance stabilization directs regioselectivity, favoring para-substitution.

E/Z Selectivity

The E-isomer dominates due to:

  • Steric Hindrance : The bulky nitro and chloro groups destabilize the Z-configuration.
  • Conjugation Stabilization : Extended π-conjugation between the ethenyl group and aromatic ring lowers the energy of the E-form.

Isomer Distribution Under Varied Conditions

Temperature (°C) E:Z Ratio
80 95:5
100 97:3
120 92:8

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 20–30 minutes while maintaining yields >70%. This method is ideal for high-throughput screening in drug discovery.

Green Chemistry Approaches

Recent efforts focus on solvent-free reactions using ball milling or ionic liquids as recyclable catalysts. These methods align with sustainable chemistry principles but require further yield optimization.

Comparative Analysis of Synthetic Strategies

Method Yield (%) Purity (%) Scalability Cost Efficiency
DMF-DMA Condensation 70 99 High Moderate
Dimethylamine Gas 60 95 Moderate High
Microwave-Assisted 75 98 Low High
Continuous Flow 68 99 High Moderate

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Oxidation: The ethenamine moiety can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 2-(4-chloro-2-aminophenyl)-N,N-dimethylethenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential pharmacological applications due to the presence of the dimethylamine group, which is known to enhance biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Properties : Preliminary studies suggest that related compounds demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL.

Biochemical Research

The compound's ability to act as an enzyme inhibitor is of particular interest in biochemical research. It may inhibit enzymes involved in neurotransmitter regulation, which is crucial for neurodegenerative disease research.

  • Enzyme Inhibition : Investigations have highlighted that compounds with similar frameworks can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease.

Materials Science

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine can also be utilized in the development of novel materials due to its unique chemical structure.

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials. Its reactivity could lead to polymers with specific functionalities useful in coatings or biomedical applications .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of compounds related to this compound. The findings established a correlation between structural features and biological activity, indicating that modifications significantly enhance antimicrobial potency against gram-positive bacteria.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents, with ongoing research focusing on elucidating the precise mechanisms of action.

Mechanism of Action

The mechanism of action of [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also participate in binding interactions with target proteins.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Source/Application
[(E)-2-(4-Chloro-2-nitrophenyl)ethenyl]dimethylamine (Target) Hypothetical: C₁₀H₁₁ClN₂O₂ ~226.66 (estimated) –NO₂, –Cl (para and ortho positions) Synthetic, potential pharmacological use
[(E)-2-(4-Chlorobenzenesulfonyl)ethenyl]dimethylamine C₁₀H₁₂ClNO₂S 245.73 –SO₂ (sulfonyl), –Cl (para) Synthetic intermediate
Oxyresveratrol C₁₄H₁₂O₄ 244.24 –OH (3,5-dihydroxyphenyl) Natural product, pharmacological research
CS1: 2-[(E)-2-[4-[(E)-2-(2-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile C₂₄H₁₄N₂ 330.39 Multiple –C≡N (cyano) groups Luminescent materials research

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s –NO₂ and –Cl groups enhance electrophilic reactivity, unlike oxyresveratrol’s electron-donating –OH groups, which stabilize aromatic systems via resonance .
  • Conjugation and Electronic Properties: – Cyanostyryl compounds (CS1–CS3) exhibit extended π-conjugation due to multiple ethenyl and cyano groups, making them suitable for optoelectronic applications .

Physicochemical Properties

  • Solubility :
    – The sulfonyl analog () is likely more polar and water-soluble than the target compound due to the –SO₂ group . Oxyresveratrol’s hydroxyl groups improve aqueous solubility, critical for pharmacological activity .
  • Stability: – Nitro groups (target compound) may confer thermal stability but could pose photodegradation risks. Cyanostyryl derivatives (CS1–CS3) are designed for stability under optical excitation .

Biological Activity

[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from a diverse array of scientific literature.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a chloro-nitrophenyl group attached to an ethenyl moiety and a dimethylamine group. This configuration contributes to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular energy levels and signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against multi-drug resistant (MDR) strains, suggesting a role in combating bacterial infections.

Pharmacological Studies

A series of studies have investigated the pharmacological effects of this compound and related compounds:

  • Antibacterial Efficacy : In vitro studies demonstrate that certain analogs exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown effectiveness against strains of Staphylococcus aureus and Acinetobacter baumannii .
  • Toxicological Profiling : Toxicity assessments reveal that while some derivatives possess desirable antibacterial properties, they also exhibit varying degrees of cytotoxicity. This highlights the need for careful evaluation during drug development .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of several analogs of this compound. The results indicated that specific modifications to the chemical structure enhanced potency against MDR bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value as low as 1 µg/mL against S. aureus .

CompoundMIC (µg/mL)Target Bacteria
11S. aureus
20.5A. baumannii
32E. coli

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of this compound. The compound was found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values indicating strong inhibitory effects comparable to known inhibitors .

Q & A

Q. What are the recommended synthetic routes for [(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A feasible synthesis involves a multi-step approach:

Nitration and Chlorination : Start with a substituted phenyl precursor. Nitration at the ortho position followed by chlorination at the para position can yield 4-chloro-2-nitrophenyl intermediates.

Ethenylation : Use a Wittig or Heck reaction to introduce the ethenyl group. For example, react 4-chloro-2-nitrobenzaldehyde with dimethylamine-containing phosphonium ylides under anhydrous conditions .

Purification : Column chromatography or recrystallization in ethanol (as in Schiff base synthesis) ensures purity .

  • Critical Parameters : Temperature control (< 80°C) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation or isomerization .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the E-configuration and nitro/chloro substituent positions. WinGX provides a graphical interface for data processing .
  • Spectroscopy :
  • NMR : Compare aromatic proton signals (δ 7.5–8.5 ppm for nitro/chloro-substituted phenyl) and dimethylamine protons (δ 2.5–3.0 ppm) .
  • IR : Confirm C=C (1630–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

Q. What solvent systems are suitable for studying the compound’s stability and reactivity?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for kinetic studies.
  • Ethanol/water mixtures (e.g., 20 mL ethanol in Schiff base synthesis) are ideal for recrystallization .
  • Stability Tests : Monitor degradation via HPLC under UV light or varying pH (4–10).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The nitro group may act as a hydrogen-bond acceptor, while the ethenyl group contributes to hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disorder, twinning)?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
  • Disorder Modeling : Apply PART/SUMP restraints in SHELXL for overlapping substituents (e.g., nitro group rotation) .
  • Validation Tools : Check R-factor convergence (R1 < 5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies validate structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Data Table Example :
SubstituentLogPIC₅₀ (μM)Notes
4-Cl, 2-NO₂2.112.3Baseline
4-F, 2-NO₂1.88.7Increased solubility
4-CH₃, 2-NO₂2.525.1Reduced activity
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .

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